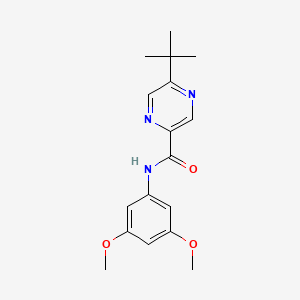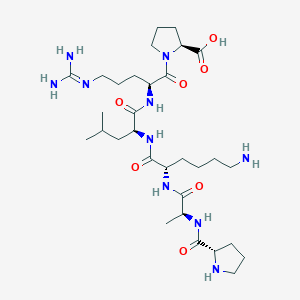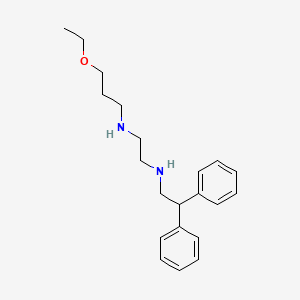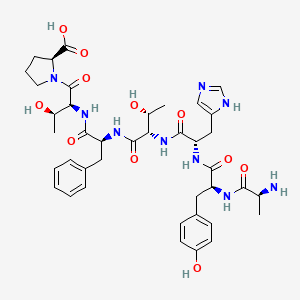![molecular formula C20H22O B12593732 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene CAS No. 613666-96-9](/img/structure/B12593732.png)
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno es un compuesto orgánico con una estructura compleja que incluye un anillo de benceno sustituido con un grupo hexinilo y un grupo metoxi-fenilmetil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno típicamente involucra reacciones orgánicas de múltiples pasos. Un método común es el acoplamiento de un haluro de hexinilo con un derivado de metoxi-fenilmetil-benceno bajo condiciones catalizadas por paladio. Las condiciones de reacción a menudo incluyen el uso de una base como carbonato de potasio y un solvente como dimetilformamida (DMF) para facilitar la reacción de acoplamiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares pero a una escala mayor. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización, para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo el grupo alquino a un alcano.
Sustitución: El anillo de benceno puede sufrir reacciones de sustitución electrofílica aromática con reactivos como el bromo o el ácido nítrico, lo que lleva a la formación de derivados bromados o nitrados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso o trióxido de cromo en ácido acético.
Reducción: Gas hidrógeno con un catalizador de paladio en un solvente de etanol.
Sustitución: Bromo en tetracloruro de carbono o ácido nítrico en ácido sulfúrico.
Principales Productos Formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcanos.
Sustitución: Derivados bromados o nitrados.
Aplicaciones Científicas De Investigación
1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con varias biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, ejerciendo así efectos antiinflamatorios. Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
1-Metoxi-4-(1-prop-1-in-1-il)benceno: Un compuesto estructuralmente similar con un grupo prop-1-in-1-il en lugar de un grupo hex-1-in-1-il.
1-Metoxi-4-(1-but-1-in-1-il)benceno: Otro compuesto similar con un grupo but-1-in-1-il.
Singularidad
1-(Hex-1-in-1-il)-2-[metoxi(fenil)metil]benceno es único debido a su patrón de sustitución específico y la presencia de un grupo hex-1-in-1-il y un grupo metoxi-fenilmetil.
Propiedades
Número CAS |
613666-96-9 |
|---|---|
Fórmula molecular |
C20H22O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3 |
Clave InChI |
QTQNRLCLPYVWOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)



![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)





![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
